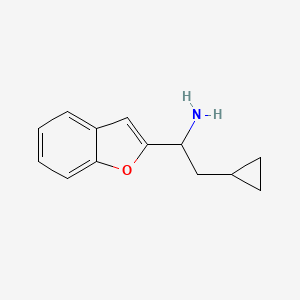

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine

Description

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is a benzofuran-containing compound with a cyclopropane-substituted ethanamine backbone. Its structure combines the aromatic benzofuran moiety, known for diverse pharmacological activities, with a cyclopropyl group that may enhance metabolic stability and influence steric interactions with biological targets.

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-(1-benzofuran-2-yl)-2-cyclopropylethanamine |

InChI |

InChI=1S/C13H15NO/c14-11(7-9-5-6-9)13-8-10-3-1-2-4-12(10)15-13/h1-4,8-9,11H,5-7,14H2 |

InChI Key |

YUCOMZUGBVMABB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(C2=CC3=CC=CC=C3O2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . For 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine, a common synthetic route may include the following steps:

Formation of Benzofuran Ring: Cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones.

Attachment of Cyclopropyl Group: Introduction of the cyclopropyl group through a suitable alkylation reaction.

Introduction of Amine Group: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for benzofuran derivatives may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The cyclopropyl and amine groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

(–)-1-(Benzofuran-2-yl)-2-propylaminopentane [(–)BPAP]

- Structure : Features a pentyl chain with a propylamine substituent instead of cyclopropane.

- Activity : Acts as a selective enhancer of catecholamine and serotonin release in the brain, with proposed applications in neurodegenerative diseases .

- Key Difference : The longer alkyl chain in (–)BPAP may improve blood-brain barrier penetration compared to the cyclopropyl analog, which could prioritize peripheral effects.

1-(Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB)

- Structure : Contains an N-methylpropan-2-amine group.

- Activity : Identified as a psychoactive substance with structural similarities to stimulants like MDMA. NMR and GC-MS data confirm its stability and purity .

- Key Difference : The methyl group on the amine may reduce metabolic degradation compared to unsubstituted amines, whereas the cyclopropyl group in the target compound could confer rigidity and altered receptor binding.

Cyclopropane-Containing Analogs

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine

- Structure : Replaces benzofuran with a bromo-fluorophenyl ring.

- Activity : Marketed as a versatile small-molecule scaffold for drug discovery, highlighting the role of cyclopropane in modulating electronic properties and bioavailability .

- Key Difference : Halogen substituents increase molecular weight (258.13 g/mol) and may enhance interactions with hydrophobic binding pockets.

Heterocycle-Substituted Derivatives

2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine

- Structure : Substitutes benzofuran with benzothiophene (sulfur instead of oxygen).

- Activity: Not explicitly stated, but sulfur’s electronegativity and lipophilicity differences could alter receptor affinity compared to benzofuran derivatives .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: The target compound may be synthesized via methods similar to those for 1-(benzofuran-2-yl)ethanone derivatives, involving halogenation and cyclopropanation steps .

- Biological Potential: While (–)BPAP and 2-MAPB highlight benzofuran’s role in CNS modulation, antimicrobial benzofuran-2-yl acetamides (e.g., from ) suggest broader therapeutic applications .

- Structural Optimization : Cyclopropane’s strain and rigidity may improve metabolic stability but require balancing with solubility challenges compared to linear alkyl chains .

Biological Activity

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article compiles various research findings related to its biological activity, including mechanisms of action, pharmacological effects, and case studies that highlight its significance in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.24 g/mol |

| IUPAC Name | 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine |

| Solubility | Soluble in organic solvents |

Research indicates that 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine may interact with various biological targets, influencing pathways associated with inflammation and neuroprotection.

- Inflammatory Response : The compound has been shown to activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β. Studies indicate that it induces caspase-1 activation and lytic cell death (pyroptosis) in bone marrow-derived dendritic cells (BMDCs) .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduces the levels of inflammatory markers in activated immune cells. The effective concentration for inducing these effects was found to be lower than that of established anti-inflammatory agents .

- Neuroprotective Activity : In animal models, the compound exhibited protective effects against neurotoxic agents, suggesting a role in mitigating neuronal damage .

- Gastroprotective Effects : Related compounds have shown gastroprotective properties, indicating a potential for therapeutic applications in gastrointestinal disorders .

Study 1: Inflammation Model

A study involving BMDCs treated with LPS followed by administration of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine showed a marked increase in IL-1β release compared to control groups. The results suggest that the compound effectively activates the NLRP3 inflammasome pathway, which is crucial for innate immune responses .

Study 2: Neuroprotection

In a rodent model of neuroinflammation, administration of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine resulted in reduced neuronal apoptosis and improved behavioral outcomes. These findings support its potential use in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.